molecular formula C30H24Cl2O6P2Pd B6297302 [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride CAS No. 1338245-54-7

[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride

Cat. No.: B6297302
CAS No.: 1338245-54-7
M. Wt: 719.8 g/mol
InChI Key: BMAYXCQGBAXDRD-UHFFFAOYSA-L
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Description

The compound [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride is a complex organophosphorus compound. It is characterized by the presence of furan rings, methoxy groups, and palladium chloride. This compound is notable for its applications in catalysis, particularly in cross-coupling reactions, which are pivotal in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride typically involves the following steps:

    Formation of the Ligand: The ligand [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane is synthesized by reacting 2-furylphosphine with 2,6-dimethoxyphenylboronic acid under suitable conditions.

    Complexation with Palladium: The ligand is then reacted with palladium(II) chloride in an appropriate solvent, such as dichloromethane or toluene, to form the desired palladium complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized under specific conditions.

    Reduction: The palladium center can participate in reduction reactions.

    Substitution: The methoxy groups and furan rings can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.

    Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to the formation of furanones, while reduction of the palladium center can yield palladium(0) complexes.

Scientific Research Applications

Chemistry

In chemistry, this compound is widely used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of palladium-based catalysts on biological systems

Industry

Industrially, this compound is valuable in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its catalytic properties make it a key component in various manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the palladium center with the phosphine ligands. This coordination facilitates the activation of substrates in catalytic reactions. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane: Similar ligand structure but without the palladium center.

    [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;nickel(2+);dichloride: Similar structure with nickel instead of palladium.

Uniqueness

The uniqueness of [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride lies in its palladium center, which provides superior catalytic activity in cross-coupling reactions compared to its nickel counterpart. The presence of methoxy groups also enhances its solubility and reactivity.

Properties

IUPAC Name

[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O6P2.2ClH.Pd/c1-31-21-9-3-11-23(37(25-13-5-17-33-25)26-14-6-18-34-26)29(21)30-22(32-2)10-4-12-24(30)38(27-15-7-19-35-27)28-16-8-20-36-28;;;/h3-20H,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAYXCQGBAXDRD-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC=CO2)C3=CC=CO3)C4=C(C=CC=C4P(C5=CC=CO5)C6=CC=CO6)OC.[Cl-].[Cl-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Cl2O6P2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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